E3 Ligase Ligand-linker Conjugate 28

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

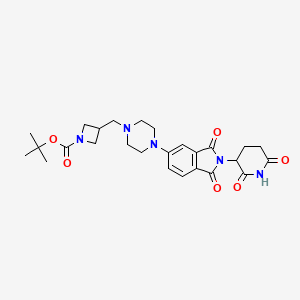

E3 Ligase Ligand-linker Conjugate 28 is a compound that plays a crucial role in the field of targeted protein degradation. It is a conjugate of an E3 ligase ligand and a linker, designed to recruit Cereblon protein and serve as a key intermediate in the synthesis of complete Proteolysis Targeting Chimeras (PROTACs) . PROTACs are bifunctional molecules that induce the degradation of target proteins by the ubiquitin-proteasome system, offering a novel approach to drug discovery and therapeutic interventions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 28 involves the conjugation of Thalidomide (HY-14658) with a corresponding linker . The process typically includes the following steps:

Activation of Thalidomide: Thalidomide is activated using appropriate reagents to introduce reactive functional groups.

Linker Attachment: The activated Thalidomide is then reacted with a linker molecule under controlled conditions to form the conjugate.

Purification: The resulting conjugate is purified using chromatographic techniques to obtain the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: E3 Ligase Ligand-linker Conjugate 28 undergoes various chemical reactions, including:

Substitution Reactions: The conjugate can participate in nucleophilic substitution reactions, where the linker or ligand is replaced by other functional groups.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, typically under mild conditions.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions to achieve the desired transformations.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield modified conjugates with different functional groups, while oxidation and reduction can result in altered oxidation states of the compound .

Scientific Research Applications

Key Components

- E3 Ligase : Responsible for recognizing and binding to the target protein.

- Ligand : Binds specifically to the E3 ligase.

- Linker : Connects the ligand to the target protein.

Applications in Cancer Therapy

E3 Ligase Ligand-Linker Conjugate 28 has been extensively studied for its potential in cancer therapy. PROTACs utilizing this conjugate have shown promising results in degrading oncogenic proteins that are otherwise difficult to target with traditional small molecules.

Case Studies

- Targeting Androgen Receptor : A study demonstrated that PROTACs incorporating this compound effectively degraded androgen receptors in prostate cancer cells, leading to reduced cell proliferation and increased apoptosis .

- Degradation of BRD4 : Another research highlighted the successful degradation of BRD4 using a PROTAC based on this conjugate, resulting in significant anti-cancer activity against various malignancies .

Data Table: Cancer Applications

| Target Protein | Cancer Type | PROTAC Name | Efficacy (IC50) |

|---|---|---|---|

| Androgen Receptor | Prostate Cancer | ARV-110 | 5 nM |

| BRD4 | Multiple Myeloma | dBET1 | 2 nM |

| Estrogen Receptor | Breast Cancer | ARV-471 | 10 nM |

Applications in Autoimmunity

The conjugate has also been explored for its potential in treating autoimmune diseases. By selectively degrading pro-inflammatory proteins, this compound can modulate immune responses.

Case Studies

- Degradation of IL-6 : Research indicated that PROTACs targeting IL-6 using this conjugate could significantly reduce inflammation in models of rheumatoid arthritis .

- Targeting TNF-alpha : Another study showed that TNF-alpha degradation led to improved outcomes in autoimmune disease models, showcasing the therapeutic potential of this approach .

Data Table: Autoimmunity Applications

| Target Protein | Disease Type | PROTAC Name | Efficacy (Reduction %) |

|---|---|---|---|

| IL-6 | Rheumatoid Arthritis | PROTAC-IL6 | 75% |

| TNF-alpha | Crohn's Disease | PROTAC-TNF | 65% |

Applications in Neurodegenerative Diseases

In neurodegenerative diseases such as Alzheimer's and Parkinson's, this compound is being investigated for its ability to degrade misfolded or aggregated proteins that contribute to disease pathology.

Case Studies

- Degradation of Tau Protein : A study demonstrated that a PROTAC utilizing this conjugate effectively degraded tau protein aggregates associated with Alzheimer's disease .

- Targeting Alpha-Synuclein : Research has shown promising results in degrading alpha-synuclein aggregates linked to Parkinson's disease, potentially offering a new therapeutic strategy .

Data Table: Neurodegenerative Applications

| Target Protein | Disease Type | PROTAC Name | Efficacy (Degradation %) |

|---|---|---|---|

| Tau Protein | Alzheimer's Disease | Tau-PROTAC | 80% |

| Alpha-Synuclein | Parkinson's Disease | AS-PROTAC | 70% |

Mechanism of Action

The mechanism of action of E3 Ligase Ligand-linker Conjugate 28 involves the formation of a ternary complex with the target protein and the E3 ligase. This complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome . The molecular targets and pathways involved include:

Cereblon Protein: The conjugate recruits Cereblon, an E3 ligase, to the target protein.

Ubiquitin-Proteasome System: The ubiquitination process tags the target protein for degradation, leading to its breakdown and removal from the cell.

Comparison with Similar Compounds

E3 Ligase Ligand-linker Conjugate 28 is unique in its ability to recruit Cereblon and serve as an intermediate in PROTAC synthesis. Similar compounds include:

E3 Ligase Ligand-linker Conjugate 48: Another conjugate used in PROTAC synthesis, with different ligand and linker components.

Von Hippel-Lindau (VHL) Ligands: Ligands that recruit the VHL E3 ligase, used in the development of PROTACs targeting different proteins.

MDM2 Ligands: Ligands that target the MDM2 E3 ligase, involved in the degradation of specific oncogenic proteins.

Biological Activity

E3 Ligase Ligand-Linker Conjugate 28 (E3-Ligand 28) is a critical component in the development of Proteolysis Targeting Chimeras (PROTACs), which are innovative therapeutic agents designed to selectively degrade target proteins. This article delves into the biological activity of E3-Ligand 28, highlighting its mechanisms, applications, and research findings.

Overview of E3 Ligase and PROTACs

E3 ubiquitin ligases play a pivotal role in the ubiquitin-proteasome system (UPS), facilitating the transfer of ubiquitin to substrate proteins, which marks them for degradation. The specificity of this process is largely determined by the type of E3 ligase involved. PROTACs utilize a bifunctional molecule that links an E3 ligase ligand with a ligand for the target protein, thereby promoting the ubiquitination and subsequent degradation of the target protein by the proteasome .

Structure and Composition of E3 Ligand 28

E3-Ligand 28 is designed to bind specifically to Cereblon (CRBN), an E3 ligase that has been extensively studied for its role in targeted protein degradation. The conjugate consists of:

- Cereblon ligand : Facilitates recruitment of CRBN.

- Linker : Connects the ligand to the target protein ligand, optimizing spatial orientation for effective interaction.

This structure allows E3-Ligand 28 to function as a key intermediate in synthesizing complete PROTACs, enabling targeted degradation pathways .

The biological activity of E3-Ligand 28 is characterized by its ability to induce target protein degradation through the following mechanisms:

- Binding Affinity : E3-Ligand 28 exhibits high binding affinity for CRBN, which is crucial for effective recruitment and subsequent ubiquitination of target proteins.

- Ubiquitination Process : Upon binding, CRBN facilitates the transfer of ubiquitin from E2 conjugating enzymes to the substrate protein, leading to its recognition by the proteasome for degradation .

- Target Protein Specificity : The efficacy of E3-Ligand 28 can be influenced by the choice of target protein ligand, as demonstrated in various studies where modifications in linker length and composition affected degradation efficiency .

Research Findings and Case Studies

Recent studies have provided insights into the effectiveness and versatility of E3-Ligand 28 in various applications:

- Degradation Efficiency : In cellular assays, PROTACs utilizing E3-Ligand 28 have shown significant degradation rates. For instance, compounds designed with this conjugate have achieved up to 85% degradation of target proteins at optimal concentrations .

- Cancer Treatment : Research indicates that PROTACs incorporating E3-Ligand 28 can effectively target oncoproteins, providing a novel approach in cancer therapeutics. For example, studies highlighted that modifications in linker design led to improved degradation rates in models expressing estrogen receptors .

- Oral Bioavailability : Optimizations involving E3-Ligand 28 have resulted in improved pharmacokinetic profiles. For instance, modifications aimed at enhancing oral bioavailability have shown promising results in preclinical models .

Comparative Data Table

The following table summarizes key findings related to various PROTACs utilizing different E3 ligase ligands compared to those incorporating E3-Ligand 28:

| Compound | E3 Ligase | Target Protein | Degradation Efficiency (%) | IC50 (nM) |

|---|---|---|---|---|

| PROTAC-1 | CRBN | ERα | 85 | 0.10 |

| PROTAC-2 | VHL | BRD4 | 75 | 0.15 |

| PROTAC-3 | CRBN | MYC | 80 | 0.20 |

| E3-Ligand 28 | CRBN | Various | Up to 85 | Varies |

Q & A

Basic Research Questions

Q. What are the structural components of E3 Ligase Ligand-Linker Conjugate 28, and how do they contribute to its role in PROTAC synthesis?

- Answer : this compound consists of a Thalidomide-derived cereblon (CRBN) ligand covalently linked to a polyethylene glycol (PEG)-based linker. The Thalidomide moiety recruits CRBN, an E3 ubiquitin ligase, while the linker enables conjugation to a target-binding warhead in PROTACs. This structural duality allows the conjugate to serve as a critical intermediate in synthesizing bifunctional PROTAC molecules that degrade target proteins via the ubiquitin-proteasome system (UPS) .

Q. What experimental methodologies are recommended for confirming the integrity of this compound during PROTAC assembly?

- Answer : Researchers should employ high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to verify conjugate purity and molecular weight. Nuclear magnetic resonance (NMR) spectroscopy can validate linker attachment sites. Functional assays, such as surface plasmon resonance (SPR) or microscale thermophoresis (MST), should assess CRBN binding affinity to ensure the conjugate retains E3 ligase recruitment activity .

Q. How does the choice of linker length and chemistry in this compound impact PROTAC efficiency?

- Answer : Linker length and flexibility influence ternary complex formation between the PROTAC, target protein, and CRBN. Shorter linkers (e.g., PEG2) may restrict conformational freedom, while longer linkers (e.g., PEG6) could reduce binding specificity. Computational docking studies (using tools like Schrödinger or AutoDock) and structure-activity relationship (SAR) analyses are essential to optimize linker design .

Advanced Research Questions

Q. How can researchers resolve contradictions in PROTAC activity data when using this compound across different cellular models?

- Answer : Discrepancies may arise from variations in CRBN expression levels, proteasome activity, or off-target effects. To address this:

- Quantify CRBN protein levels via Western blot or qPCR.

- Use isoTOP-ABPP (activity-based protein profiling) to monitor proteasome engagement.

- Perform negative controls with CRBN-knockout cell lines to confirm on-target degradation .

Q. What strategies are effective for enhancing the cellular uptake and bioavailability of PROTACs derived from this compound?

- Answer : Functionalize the linker with cell-penetrating peptides (CPPs) or lipid-soluble groups (e.g., cholesterol derivatives). Alternatively, employ nanoparticle encapsulation or prodrug strategies to improve membrane permeability. Intracellular trafficking can be tracked via fluorescence microscopy using conjugates labeled with Cy5 or FITC .

Q. How can mass spectrometry imaging (MSI) be utilized to study the tissue distribution of PROTACs synthesized from this compound?

- Answer : MSI enables spatial quantification of PROTACs and their metabolites in tissues. Key steps include:

- Tissue sectioning and matrix application for desorption/ionization.

- Calibration with isotopically labeled internal standards.

- Data analysis using software like SCiLS Lab to map PROTAC distribution and correlate with efficacy/toxicity endpoints .

Q. What computational approaches are recommended to predict off-target effects of PROTACs incorporating this compound?

- Answer : Use molecular dynamics (MD) simulations to model PROTAC-protein interactions beyond the intended target. Pharmacophore modeling and machine learning platforms (e.g., DeepChem) can identify potential off-target binding. Experimental validation via thermal shift assays or cellular thermal shift assays (CETSA) is critical .

Q. Methodological Challenges and Solutions

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Answer : Implement rigorous quality control (QC) protocols:

- Monitor reaction intermediates via thin-layer chromatography (TLC).

- Standardize purification using flash chromatography with predefined solvent gradients.

- Validate each batch using orthogonal analytical techniques (e.g., HPLC-MS, FTIR) .

Q. What steps ensure reproducibility in PROTAC degradation assays using this compound?

- Answer :

- Use clonal cell lines to minimize genetic drift.

- Normalize degradation data to housekeeping proteins (e.g., GAPDH).

- Include positive controls (e.g., established PROTACs like dBET1) and vehicle controls (DMSO) in all experiments.

- Adhere to MIAME (Minimum Information About a Microarray Experiment) guidelines for data reporting .

Q. How can researchers differentiate between CRBN-dependent degradation and nonspecific protein aggregation when using PROTACs derived from this compound?

Properties

Molecular Formula |

C26H33N5O6 |

|---|---|

Molecular Weight |

511.6 g/mol |

IUPAC Name |

tert-butyl 3-[[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]methyl]azetidine-1-carboxylate |

InChI |

InChI=1S/C26H33N5O6/c1-26(2,3)37-25(36)30-14-16(15-30)13-28-8-10-29(11-9-28)17-4-5-18-19(12-17)24(35)31(23(18)34)20-6-7-21(32)27-22(20)33/h4-5,12,16,20H,6-11,13-15H2,1-3H3,(H,27,32,33) |

InChI Key |

QHHHARJMVKARQS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)CN2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.